(2,5-Difluorophenyl)trimethylsilane
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Overview
Description
(2,5-Difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H12F2Si. It is a derivative of phenyltrimethylsilane, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)trimethylsilane typically involves the reaction of 2,5-difluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Metalation Reactions: The compound can be metalated at the ortho positions relative to the fluorine atoms using strong bases like sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Metalation Reactions: Strong bases such as sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide are used in non-polar solvents like hexane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyltrimethylsilanes, while metalation followed by electrophilic quenching can produce functionalized derivatives .
Scientific Research Applications
(2,5-Difluorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack and metalation. The trimethylsilyl group can also stabilize reactive intermediates, facilitating various transformations .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Difluorophenyl)trimethylsilane
- (2,4-Dichlorophenyl)trimethylsilane
- (2,5-Dichlorophenyl)trimethylsilane
- (3,4-Difluorophenyl)trimethylsilane
Uniqueness
(2,5-Difluorophenyl)trimethylsilane is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogen substitutions or different positions of the fluorine atoms, this compound exhibits distinct reactivity patterns and can be used to achieve specific synthetic goals .
Biological Activity
(2,5-Difluorophenyl)trimethylsilane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a difluorophenyl group attached to a trimethylsilyl moiety. This structure is significant as it influences the compound's reactivity and interactions with biological systems. The difluorophenyl group enhances the stability and reactivity of the compound, potentially facilitating its interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules. The trimethylsilyl group may also play a role in modulating the lipophilicity and solubility of the compound, which can enhance its bioavailability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. In vitro assays demonstrated that compounds containing this moiety can induce apoptosis in cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). The observed IC50 values suggest a dose-dependent response indicating significant cytotoxic effects against these cancer cells .
Cell Line | IC50 Value (μM) | Effect |
---|---|---|
HeLa | 15.3 ± 1.2 | Induces apoptosis |
CEM | 12.7 ± 0.8 | Inhibits proliferation |
L1210 | 20.5 ± 1.0 | Cytotoxic effects observed |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the difluorophenyl group can significantly influence the biological activity of derivatives. For example, introducing additional functional groups or altering the position of fluorine atoms can enhance or reduce anticancer potency .
Case Studies
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Case Study 1: Anticancer Evaluation
- A study evaluated a series of (2,5-difluorophenyl) derivatives for their anticancer activity against multiple cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity compared to parent compounds.
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Case Study 2: Antimicrobial Screening
- In another investigation, this compound was tested against a panel of microbial strains. The results indicated notable antibacterial activity, particularly against resistant strains.
Properties
Molecular Formula |
C9H12F2Si |
---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
(2,5-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
AANCJRNIAKCYEL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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